
4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as EBO-04, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to possess unique properties that make it a promising candidate for various applications in the field of biomedical research.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to possess anti-inflammatory and antioxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments. For example, it has been found to be unstable in aqueous solutions and has a relatively short half-life. This can make it difficult to study in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of research is the development of new cancer therapies based on 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. This could involve the synthesis of analogs with improved stability and potency. Another area of research is the study of the neuroprotective effects of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one and its potential use in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one and its potential use in other areas of biomedical research.
Méthodes De Synthèse
The synthesis of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde and 2-methoxybenzaldehyde with ammonium acetate and acetic anhydride to form the corresponding 2,4-dimethoxybenzylidene derivatives. These derivatives are then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product, 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. This method has been optimized to produce high yields of pure 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to possess potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-14-10-8-13(9-11-14)12-16-19(21)24-18(20-16)15-6-4-5-7-17(15)22-2/h4-12H,3H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNPDUDXWNXITM-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

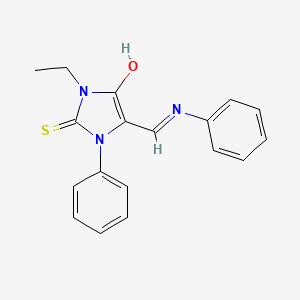
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5798239.png)
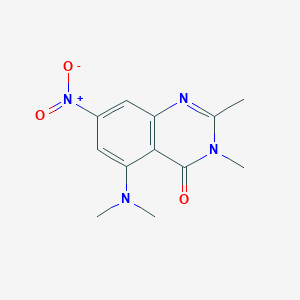
![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
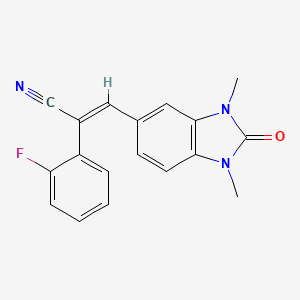
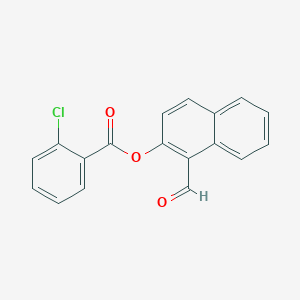
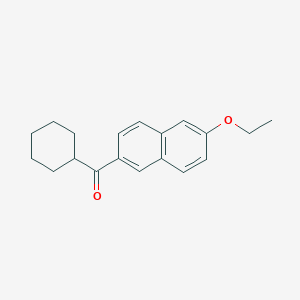

![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)
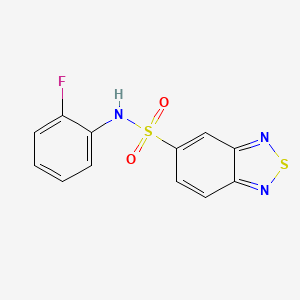

![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)
